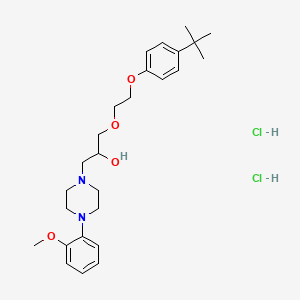![molecular formula C16H21NO4 B2719385 [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794982-00-5](/img/structure/B2719385.png)
[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a versatile chemical compound known for its complex structure and diverse applications in scientific research. This compound is characterized by the presence of a cyclopentylamino group, an oxoethyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multiple steps:
Formation of Cyclopentylamine: Cyclopentylamine is synthesized through the reaction of cyclopentanone with ammonia in the presence of a reducing agent.
Esterification: The cyclopentylamine is then reacted with 2-(2-methoxyphenyl)acetic acid in the presence of a dehydrating agent such as thionyl chloride to form the ester linkage.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxoethyl group, typically using an oxidizing agent like potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the oxoethyl group is further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxoethyl group back to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenylacetates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of enzyme inhibitors and receptor modulators.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The cyclopentylamino group can form hydrogen bonds with biological macromolecules, while the oxoethyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(Cyclopentylamino)-2-oxoethyl] 2-(4-methoxyphenyl)acetate
- [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-ethoxyphenyl)acetate
- [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-hydroxyphenyl)acetate
Uniqueness
Compared to similar compounds, [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is unique due to the presence of the methoxy group at the ortho position of the phenyl ring. This structural feature enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in scientific research.
Propiedades
IUPAC Name |
[2-(cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-14-9-5-2-6-12(14)10-16(19)21-11-15(18)17-13-7-3-4-8-13/h2,5-6,9,13H,3-4,7-8,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGGINVWSVMFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2719302.png)
![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2719303.png)
![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2719309.png)



![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2719314.png)
![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B2719316.png)


![3-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2719321.png)
![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2719322.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)
![3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2719324.png)
